[4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone
CAS No.: 1251568-33-8
Cat. No.: VC5260861
Molecular Formula: C21H20ClFN2O3S
Molecular Weight: 434.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251568-33-8 |
|---|---|
| Molecular Formula | C21H20ClFN2O3S |
| Molecular Weight | 434.91 |
| IUPAC Name | [4-(3-chloro-4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C21H20ClFN2O3S/c1-14-8-10-24(11-9-14)21(26)20-13-25(15-6-7-17(23)16(22)12-15)18-4-2-3-5-19(18)29(20,27)28/h2-7,12-14H,8-11H2,1H3 |
| Standard InChI Key | SGBHDFHLIXMSSF-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)Cl |
Introduction
[Introduction to 4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone](pplx://action/followup)
4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound belonging to the benzothiazine class. This compound features a benzothiazine core with additional functional groups that enhance its pharmacological properties. The presence of chloro and fluoro substituents on the phenyl ring is significant for its biological activity and solubility, making it a subject of interest in drug design.
Chemical Data
| Property | Description |
|---|---|
| Molecular Formula | C21H20ClFN2O3S |
| CAS Number | 1251568-33-8 |
| Molecular Weight | Approximately 420 g/mol (estimated based on molecular formula) |
| Functional Groups | Benzothiazine core, 3-chloro-4-fluorophenyl, (4-methylpiperidin-1-yl)methanone |
Synthesis Methods
The synthesis of 4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multiple steps, including the formation of the benzothiazine core and the attachment of the phenyl and piperidinyl groups. Techniques such as microwave-assisted synthesis or flow chemistry can be employed to enhance efficiency and reduce reaction times.
Synthesis Steps
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Formation of the Benzothiazine Core: This involves the reaction of appropriate precursors to form the benzothiazine ring system.
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Attachment of the 3-Chloro-4-fluorophenyl Group: This step may involve a coupling reaction to attach the phenyl group to the benzothiazine core.
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Introduction of the (4-methylpiperidin-1-yl)methanone Moiety: This typically involves a condensation reaction with a piperidine derivative.
Biological Activities and Potential Applications
Benzothiazine derivatives, including 4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, are known for their diverse biological activities. These compounds can interact with various biological targets, influencing pharmacodynamics and pharmacokinetics. The specific biological activities of this compound would depend on its ability to bind to target receptors or enzymes, which can be influenced by its structural features.
Potential Applications
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Pharmaceutical Development: The compound's structural motifs are common in pharmacologically active substances, suggesting potential applications in drug development.
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Medicinal Chemistry Research: The compound is of interest in research settings for understanding its interactions with biological systems and optimizing its pharmacological properties.
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